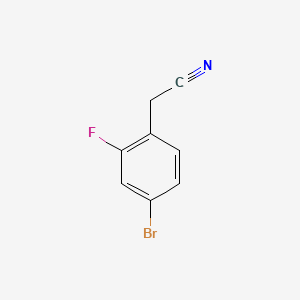

4-Bromo-2-fluorobenzyl cyanide

Description

The exact mass of the compound 4-Bromo-2-fluorobenzyl cyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-fluorobenzyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-fluorobenzyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLASQEZPJFNZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428296 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114897-91-5 | |

| Record name | 4-Bromo-2-fluorobenzyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-bromo-2-fluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical properties of 4-Bromo-2-fluorobenzyl cyanide?

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-2-fluorobenzyl cyanide, a key intermediate in various synthetic applications. The information is presented to support research and development activities in medicinal chemistry and materials science.

Core Physical and Chemical Properties

4-Bromo-2-fluorobenzyl cyanide is an organic compound with the chemical formula C₈H₅BrFN.[1] It is characterized as a white to beige crystalline powder at room temperature.[1] The molecule incorporates a benzyl cyanide core, substituted with both a bromine and a fluorine atom on the phenyl ring, which influences its reactivity and potential applications.[1]

Quantitative Data Summary

The physical properties of 4-Bromo-2-fluorobenzyl cyanide are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile[1][2][3] |

| CAS Number | 114897-91-5[1][2] |

| Molecular Formula | C₈H₅BrFN[1][2][4] |

| Molecular Weight | 214.03 g/mol [1][2][3][4] |

| Appearance | White to beige crystalline powder[1][4] |

| Melting Point | 52.8-53.0 °C[1][2][4] |

| Boiling Point | 281 °C[4] |

| Density | 1.573 g/cm³[4] |

| Solubility | Insoluble in water; soluble in common organic solvents. |

Experimental Protocols for Physical Property Determination

While specific experimental details for the determination of the physical properties of 4-Bromo-2-fluorobenzyl cyanide are not extensively published, the following are standard methodologies used for such characterizations.

Melting Point Determination

The melting point is a critical indicator of purity. A common method for its determination is capillary melting point analysis .

-

Sample Preparation: A small, dry sample of the crystalline powder is packed into a capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

-

Measurement: The sample is heated at a controlled rate. The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range typically indicates high purity.

Boiling Point Determination

For a solid compound like 4-Bromo-2-fluorobenzyl cyanide, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

-

Apparatus: A distillation setup, including a Claisen flask, condenser, and receiving flask, is assembled for vacuum distillation.

-

Procedure: The compound is heated under reduced pressure. The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

Density Measurement

The density of a solid can be determined using a gas pycnometer .

-

Principle: This technique measures the volume of the solid by detecting the pressure change of a known volume of an inert gas (like helium) as it expands into a chamber containing the sample.

-

Calculation: The density is then calculated by dividing the mass of the sample by the measured volume.

Logical Workflow for Physical Characterization

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or synthesized compound like 4-Bromo-2-fluorobenzyl cyanide.

Caption: Workflow for the Characterization of a Chemical Compound.

References

Technical Guide: 4-Bromo-2-fluorobenzyl Cyanide (CAS 114897-91-5)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-2-fluorobenzyl cyanide (CAS No. 114897-91-5), a key intermediate in the fields of medicinal chemistry and organic synthesis. This guide details its chemical and physical properties, synthesis protocols, reactivity, and applications, with a focus on its role in drug development.

Compound Overview

4-Bromo-2-fluorobenzyl cyanide, with the IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic nitrile.[1] Its molecular structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a cyanomethyl (-CH₂CN) group.[2] This unique combination of functional groups makes it a versatile building block for creating more complex molecular architectures.[1][2] The presence of both bromine and fluorine significantly influences its chemical reactivity and biological activity compared to similar compounds, enhancing its utility in targeted organic synthesis and pharmaceutical research.[2] At room temperature, it exists as a white to beige crystalline powder.[2]

Physicochemical and Spectroscopic Data

The key physical and chemical properties of 4-Bromo-2-fluorobenzyl cyanide are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 114897-91-5 | [2] |

| Molecular Formula | C₈H₅BrFN | [2][3] |

| Molecular Weight | 214.03 g/mol | [2] |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile | [2] |

| Appearance | White to beige crystalline powder | [2] |

| Melting Point | 52.8 °C to 53.0 °C | [2][4] |

| Purity | Typically ≥97% or ≥98% | [1][5] |

| Topological Polar Surface Area | 23.8 Ų | [3] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bonds | 1 | [3] |

Spectroscopic Analysis

While specific experimental spectra for 4-Bromo-2-fluorobenzyl cyanide are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons in the 7.0-7.6 ppm range, with splitting patterns influenced by fluorine and bromine substitution. A singlet, representing the two protons of the benzylic methylene (-CH₂) group, would likely appear around 4.3-4.5 ppm.[6]

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The nitrile carbon (-C≡N) is expected in the 115-120 ppm region.[7][8] The benzylic carbon (-CH₂) signal would appear further upfield, while the six aromatic carbons would be observed in the 110-140 ppm range, with their shifts influenced by the electronegative halogen substituents.[7][8]

-

Infrared (IR) Spectroscopy: An authentic IR spectrum would show a sharp, characteristic absorption band for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹.[4] Other significant peaks would include C-H stretching for the aromatic and aliphatic groups, C=C stretching for the aromatic ring, and absorptions corresponding to the C-F and C-Br bonds.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Synthesis and Experimental Protocols

The synthesis of 4-Bromo-2-fluorobenzyl cyanide is typically achieved via a multi-step process starting from a substituted toluene.[2] A common and effective route involves the radical bromination of 4-bromo-2-fluorotoluene to form the benzyl bromide intermediate, followed by a nucleophilic substitution with a cyanide salt.

Caption: General two-step synthesis workflow for 4-Bromo-2-fluorobenzyl cyanide.

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzyl bromide (Intermediate)

This protocol is adapted from a general procedure for the bromination of 2-fluoro-4-bromotoluene.[6]

-

Reaction Setup: To a solution of 4-bromo-2-fluorotoluene (1.0 g, 5.04 mmol) in carbon tetrachloride (CCl₄, 10 mL), add N-bromosuccinimide (NBS, 1.07 g, 6.05 mmol) and azobisisobutyronitrile (AIBN, 83 mg, 0.50 mmol) as the radical initiator.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 13 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Collect the resulting solid (succinimide) by filtration.

-

Extraction: Extract the filtrate multiple times with carbon tetrachloride and water. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer with anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

-

Purification: The resulting 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-Bromo-2-fluorobenzyl bromide) can be used in the next step, often without further purification. An expected yield is approximately 89%.[6]

Representative Protocol: Synthesis of 4-Bromo-2-fluorobenzyl cyanide

This representative protocol is based on standard methods for the cyanation of benzyl halides.[9]

-

Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-2-fluorobenzyl bromide intermediate (e.g., 4.47 mmol) in a mixture of ethanol and water.

-

Reaction Execution: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (a slight molar excess) to the solution. Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) to yield pure 4-Bromo-2-fluorobenzyl cyanide as a crystalline solid.

Chemical Reactivity

4-Bromo-2-fluorobenzyl cyanide can undergo several types of reactions, making it a versatile synthetic intermediate.[2]

-

Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by various nucleophiles, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2]

-

Hydrolysis of the Nitrile: The cyanide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (4-bromo-2-fluorophenylacetic acid) or amide.[2]

-

Reduction of the Nitrile: The nitrile group can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to form the corresponding primary amine (2-(4-bromo-2-fluorophenyl)ethanamine).[2]

Caption: Key chemical transformations of 4-Bromo-2-fluorobenzyl cyanide.

Applications in Drug Development and Research

The primary application of 4-Bromo-2-fluorobenzyl cyanide is as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2]

-

Pharmaceutical Intermediate: Its structure is a valuable scaffold in medicinal chemistry.[2] For instance, the 4-bromo-2-fluorobenzyl moiety is found in potent aldose reductase inhibitors (ARIs), which have been investigated for treating diabetic complications.[3]

-

Organic Synthesis: It serves as a versatile building block, allowing for the introduction of the 4-bromo-2-fluorophenylacetonitrile group into larger molecules.[2] The distinct reactivity of its functional groups can be exploited in sequential reactions to build molecular complexity.

-

Material Science: Due to its halogen substitutions, there is potential for its use in developing new materials with specific electronic or optical properties.[2] A structurally related compound, 4-fluorobenzyl cyanide, has been investigated as a solvent in lithium-ion batteries to improve interfacial kinetics.[10]

Caption: Role as a foundational building block in complex molecule synthesis.

Safety and Handling

4-Bromo-2-fluorobenzyl cyanide is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.[2]

Hazard Identification

| Hazard Statement | Description | GHS Class |

| H301/H302 | Toxic or Harmful if swallowed | Acute toxicity, oral |

| H311/H312 | Toxic or Harmful in contact with skin | Acute toxicity, dermal |

| H331/H332 | Toxic or Harmful if inhaled | Acute toxicity, inhalation |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Serious eye damage/irritation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

(Source: Combined data from various supplier safety data sheets)

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves (impervious), safety goggles or a face shield, and protective clothing.[11]

-

Handling: Avoid breathing dust, vapor, or mist.[11] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[11] Keep locked up.

-

Spills: In case of a spill, evacuate the area. Sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[9]

Conclusion

4-Bromo-2-fluorobenzyl cyanide is a strategically important chemical intermediate with significant applications in pharmaceutical research and broader organic synthesis. Its unique pattern of halogen substitution provides a valuable platform for constructing complex, biologically active molecules. Researchers and drug development professionals can leverage its defined reactivity and physicochemical properties, provided that all handling and synthesis are conducted with strict adherence to safety protocols.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Bromo-2-fluorobenzyl cyanide | 114897-91-5 [smolecule.com]

- 3. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]

- 4. 4-Bromo-2-fluorobenzyl cyanide, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 5. 4-bromo-2-fluorobenzyl Cyanide, +98% | CAS 114897-91-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 7. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]

- 8. compoundchem.com [compoundchem.com]

- 9. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Page loading... [wap.guidechem.com]

Molecular structure and weight of 4-Bromo-2-fluorobenzyl cyanide.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Bromo-2-fluorobenzyl cyanide (C₈H₅BrFN). This compound serves as a key intermediate in the synthesis of various pharmaceutical and complex organic molecules. Its unique combination of bromo, fluoro, and cyano functional groups makes it a valuable building block in medicinal chemistry and materials science.

Molecular Structure and Properties

4-Bromo-2-fluorobenzyl cyanide, also known by its IUPAC name 2-(4-bromo-2-fluorophenyl)acetonitrile, is a halogenated aromatic compound.[1] The presence of both bromine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and potential biological activity.[2] It typically appears as a white to beige crystalline powder at room temperature.[2]

Chemical Structure:

Quantitative Data Summary

The key physicochemical properties of 4-Bromo-2-fluorobenzyl cyanide are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol [2][3] |

| CAS Number | 114897-91-5[2] |

| Appearance | White to beige crystalline powder[2] |

| Melting Point | 52.8 - 53.0 °C[2] |

| Boiling Point (Normal) | 281 °C (Capillary method)[2] |

| Density | 1.573 g/cm³ (at 20 °C)[2] |

| Solubility in Water | 0.48 mg/L (predicted)[2] |

| InChI | 1S/C8H5BrFN/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3H2 |

| SMILES | C1=CC(=C(C=C1Br)F)CC#N[2] |

Experimental Protocols

The synthesis of 4-Bromo-2-fluorobenzyl cyanide is typically achieved through a two-step process starting from 4-bromo-2-fluorotoluene. The first step involves the bromination of the benzylic methyl group to form 4-bromo-2-fluorobenzyl bromide, which is then converted to the target cyanide through nucleophilic substitution.

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl Bromide

This protocol is based on a general procedure for the bromination of a substituted toluene.

Materials:

-

4-Bromo-2-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-fluorotoluene (1 equivalent) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.2 equivalents) and a catalytic amount of azobisisobutyronitrile to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain for several hours, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Bromo-2-fluorobenzyl Cyanide

This protocol is a standard method for the cyanation of benzyl halides.

Materials:

-

4-Bromo-2-fluorobenzyl bromide (from Step 1)

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide (1.2 equivalents) in a mixture of water and ethanol.

-

Warm the sodium cyanide solution gently on a water bath.

-

Add a solution of 4-bromo-2-fluorobenzyl bromide (1 equivalent) in ethanol dropwise to the cyanide solution with vigorous stirring.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue between water and diethyl ether.

-

Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 4-Bromo-2-fluorobenzyl cyanide.

-

The crude product can be purified by recrystallization or column chromatography to yield a white to beige crystalline solid.

Mandatory Visualization

The following diagram illustrates the synthetic pathway and subsequent characterization workflow for 4-Bromo-2-fluorobenzyl cyanide.

Caption: Synthesis and characterization workflow for 4-Bromo-2-fluorobenzyl cyanide.

References

A Comprehensive Technical Guide to 2-(4-Bromo-2-fluorophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides an in-depth overview of 4-Bromo-2-fluorobenzyl cyanide, scientifically known as 2-(4-bromo-2-fluorophenyl)acetonitrile. This document consolidates its chemical identity, physicochemical properties, and key applications, offering a valuable resource for professionals in organic synthesis and medicinal chemistry.

Chemical Identity and Nomenclature

2-(4-Bromo-2-fluorophenyl)acetonitrile is a substituted aromatic compound featuring a phenylacetonitrile core with bromo and fluoro substituents on the benzene ring.

Table 1: IUPAC Name and Synonyms

| Identifier Type | Value |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile[1] |

| Common Name | 4-Bromo-2-fluorobenzyl cyanide |

| Synonyms | (4-bromo-2-fluorophenyl)acetonitrile[2], 2-(4-bromo-2-fluorophenyl)ethanenitrile, 4-bromo-2-fluorophenylacetonitrile[3] |

| CAS Number | 114897-91-5[1] |

Physicochemical Properties

The compound is a white to beige crystalline powder at room temperature.[4] Its key physicochemical properties are summarized below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | [1] |

| Molecular Weight | 214.03 g/mol | [1] |

| Melting Point | 52.8 - 53.0 °C | [4] |

| Appearance | White to beige crystalline powder | [4] |

| XLogP3-AA (Predicted) | 2.4 | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Reactivity

2-(4-Bromo-2-fluorophenyl)acetonitrile is a key intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4]

Synthetic Routes

Several synthetic pathways can be employed to produce 2-(4-bromo-2-fluorophenyl)acetonitrile. One common method involves the nucleophilic substitution of a benzyl halide with a cyanide salt. A plausible synthetic route is the reaction of 4-bromo-2-fluorobenzyl bromide with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO).

Another potential method is the direct halogenation of a substituted benzyl cyanide.[4]

Chemical Reactivity

The chemical reactivity of 2-(4-bromo-2-fluorophenyl)acetonitrile is dictated by its functional groups: the nitrile, the bromine atom, and the fluorine atom on the aromatic ring.

-

Nitrile Group: The cyanide group can undergo hydrolysis to form the corresponding carboxylic acid or amide. It can also be reduced to an amine.[4]

-

Bromine Atom: The bromine atom on the aromatic ring can be displaced through various nucleophilic substitution reactions, allowing for the introduction of other functional groups.[4]

-

Aromatic Ring: The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions.

Experimental Protocols

Hypothetical Protocol for the Synthesis of 2-(4-Bromo-2-fluorophenyl)acetonitrile:

-

Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Addition of Cyanide: Add sodium cyanide (NaCN, 1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the chemical identifiers and a hypothetical experimental workflow for the synthesis of 2-(4-bromo-2-fluorophenyl)acetonitrile.

Caption: Relationship between common name, IUPAC name, and synonyms.

Caption: A potential workflow for the synthesis of the target compound.

References

- 1. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]

- 2. 2-(4-Bromo-2-fluorophenyl)acetonitrile | 114897-91-5 [sigmaaldrich.com]

- 3. 4-Bromo-2-fluorobenzyl cyanide, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Buy 4-Bromo-2-fluorobenzyl cyanide | 114897-91-5 [smolecule.com]

- 5. Page loading... [guidechem.com]

Solubility Profile of 4-Bromo-2-fluorobenzyl Cyanide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-fluorobenzyl cyanide (CAS No. 114897-91-5), a key intermediate in the synthesis of various chemicals and pharmaceuticals.[1] Understanding the solubility of this compound is critical for its application in organic synthesis, particularly in medicinal chemistry research for the development of new bioactive molecules.[2]

Core Compound Properties

4-Bromo-2-fluorobenzyl cyanide is a white to beige crystalline powder with a molecular formula of C₈H₅BrFN and a molecular weight of 214.03 g/mol .[2][3] Its structure, featuring a benzyl group substituted with bromine and fluorine atoms alongside a cyanide functional group, contributes to its unique reactivity and solubility profile.[2]

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that influences its behavior in various chemical processes. The following table summarizes the available quantitative and qualitative solubility data for 4-Bromo-2-fluorobenzyl cyanide in different solvents.

| Solvent | Formula | Type | Solubility | Temperature (°C) | Source |

| Water | H₂O | Polar Protic | 0.48 mg L⁻¹ (Predicted) | 25 | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | Not Specified | [2] |

| Methanol | CH₃OH | Polar Protic | Miscible | Not Specified | [2] |

Note: The term "miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

For the broader class of bromobenzyl cyanides, it is noted that they are generally readily soluble in organic solvents.[4][5]

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of an organic compound like 4-Bromo-2-fluorobenzyl cyanide. These methods can be adapted for specific laboratory settings and solvent systems.

Method 1: Qualitative Solubility Test

This method is used to quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Preparation : Label a series of small test tubes, one for each solvent to be tested.

-

Sample Addition : Into each test tube, add a pre-weighed amount of 4-Bromo-2-fluorobenzyl cyanide (e.g., 25 mg).

-

Solvent Addition : To the first test tube, add the solvent in small portions (e.g., 0.25 mL) up to a total volume of 0.75 mL.

-

Mixing : After each addition, shake the test tube vigorously for 60 seconds.[6]

-

Observation : Observe the mixture to determine if the solid has completely dissolved. If the compound dissolves, it is considered soluble. If some of the compound remains undissolved, it is partially soluble or insoluble.[6]

-

Repeat : Repeat steps 3-5 for each of the other solvents.

Method 2: Acid-Base Solubility Test

This method helps to identify the presence of acidic or basic functional groups, which can influence solubility in aqueous solutions of different pH.

-

Water Solubility : First, determine the solubility of the compound in water as described in Method 1.

-

Aqueous Base Test : If the compound is insoluble in water, add 0.75 mL of a 5% sodium hydroxide (NaOH) solution to a test tube containing 25 mg of the compound. Shake vigorously and observe for dissolution. Solubility in 5% NaOH suggests the presence of an acidic functional group.[7][8][9]

-

Aqueous Acid Test : If the compound is insoluble in water, add 0.75 mL of a 5% hydrochloric acid (HCl) solution to another test tube containing 25 mg of the compound. Shake vigorously and observe. Solubility in 5% HCl is indicative of a basic functional group, such as an amine.[7][8][9]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of solubility testing and the role of 4-Bromo-2-fluorobenzyl cyanide as a synthetic intermediate.

Caption: Experimental workflow for determining the solubility profile of an organic compound.

Caption: Role of 4-Bromo-2-fluorobenzyl cyanide as a synthetic intermediate.

References

- 1. Buy 4-Bromo-2-fluorobenzyl cyanide (EVT-338730) | 114897-91-5 [evitachem.com]

- 2. Buy 4-Bromo-2-fluorobenzyl cyanide | 114897-91-5 [smolecule.com]

- 3. 4-Bromo-2-fluorobenzyl cyanide, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 5798-79-8,Bromobenzyl cyanide | lookchem [lookchem.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. www1.udel.edu [www1.udel.edu]

Spectroscopic Profile of 4-Bromo-2-fluorobenzyl cyanide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2-fluorobenzyl cyanide (IUPAC Name: 2-(4-bromo-2-fluorophenyl)acetonitrile), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Compound Identification

| Parameter | Value |

| Compound Name | 4-Bromo-2-fluorobenzyl cyanide |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)acetonitrile |

| CAS Number | 114897-91-5 |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.04 g/mol |

| Chemical Structure | Br /C₆H₃(F)(CH₂CN) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons (3H): Approximately 7.0-7.8 ppm. The splitting pattern will be complex due to coupling with each other and with the fluorine atom.

-

Methylene Protons (-CH₂CN) (2H): Approximately 3.8-4.2 ppm, appearing as a singlet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. Predicted chemical shifts are:

-

Aromatic Carbons (6C): Approximately 110-165 ppm. The carbon attached to the fluorine atom will show a large coupling constant (¹J C-F).

-

Methylene Carbon (-CH₂CN) (1C): Approximately 20-30 ppm.

-

Nitrile Carbon (-CN) (1C): Approximately 115-120 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromo-2-fluorobenzyl cyanide is expected to exhibit characteristic absorption bands for its functional groups:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2250 | C≡N (Nitrile) stretch |

| ~ 3050-3100 | C-H (Aromatic) stretch |

| ~ 2900-3000 | C-H (Methylene) stretch |

| ~ 1400-1600 | C=C (Aromatic) stretch |

| ~ 1000-1200 | C-F stretch |

| ~ 500-700 | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotope peak with nearly equal intensity to the molecular ion peak will be observed.

| m/z | Interpretation |

| 213/215 | [M]⁺ (Molecular ion) |

| 134 | [M - Br]⁺ |

| 174/176 | [M - CN]⁺ |

| 107 | [C₇H₄F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of 4-Bromo-2-fluorobenzyl cyanide.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 4-Bromo-2-fluorobenzyl cyanide with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of 4-Bromo-2-fluorobenzyl cyanide in a volatile organic solvent (e.g., methanol, dichloromethane).

-

The concentration should be approximately 1 mg/mL.

Instrumentation and Data Acquisition (GC-MS):

-

Gas Chromatograph (GC):

-

Injector temperature: 250 °C.

-

Oven program: Start at a suitable temperature (e.g., 80 °C), ramp up to a final temperature (e.g., 280 °C).

-

Carrier gas: Helium.

-

-

Mass Spectrometer (MS):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 50-500 amu.

-

Ion source temperature: 230 °C.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4-Bromo-2-fluorobenzyl cyanide.

Caption: Workflow for Spectroscopic Analysis.

Caption: Structure-Spectra Correlation.

In-Depth Technical Guide on the Thermal Stability and Decomposition of 4-Bromo-2-fluorobenzyl cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive analysis of the thermal stability and decomposition profile of 4-Bromo-2-fluorobenzyl cyanide. While specific, in-depth experimental data for this compound is limited in publicly available literature, this document synthesizes existing information on its properties and the behavior of structurally similar molecules to provide a robust predictive framework. This guide is intended to assist researchers in understanding the thermal characteristics of 4-Bromo-2-fluorobenzyl cyanide, enabling safer handling, storage, and application in research and development.

Core Thermal Properties and Stability

4-Bromo-2-fluorobenzyl cyanide is a halogenated aromatic nitrile. Its thermal stability is a critical parameter for its application in chemical synthesis, particularly in drug development where controlled reaction conditions are paramount.

Summary of Thermal Data:

Available data indicates that 4-Bromo-2-fluorobenzyl cyanide is a solid at room temperature with a melting point of 52.8–53.0 °C. Thermogravimetric analysis (TGA) has shown that the compound is thermally stable with less than 1% mass loss observed up to 200 °C. An exothermic decomposition event, associated with the elimination of the cyanide group, occurs at temperatures above 300 °C. The flash point of the compound has been reported as 124 °C.

| Property | Value |

| Melting Point | 52.8–53.0 °C |

| Flash Point | 124 °C |

| TGA Onset of Mass Loss | > 200 °C (with <1% mass loss below) |

| Decomposition Event | Exothermic, > 300 °C |

| Primary Decomposition Feature | Elimination of the cyanide group |

Predicted Decomposition Pathways and Products

Upon thermal decomposition, 4-Bromo-2-fluorobenzyl cyanide is expected to break down, releasing a variety of gaseous products. Based on the thermal decomposition of related halogenated aromatic compounds and benzyl cyanides, the primary decomposition products are anticipated to include:

-

Hydrogen Cyanide (HCN): Resulting from the cleavage of the cyano group.

-

Hydrogen Bromide (HBr): From the cleavage of the carbon-bromine bond.

-

Hydrogen Fluoride (HF): From the cleavage of the carbon-fluorine bond, although the C-F bond is generally more stable than the C-Br bond.

-

Oxides of Nitrogen (NOx): Formed under oxidative conditions.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO2): As products of organic combustion.

-

Brominated and Fluorinated Aromatic Fragments: Various smaller organic molecules resulting from the fragmentation of the benzene ring.

The following diagram illustrates a plausible, though hypothetical, thermal decomposition pathway for 4-Bromo-2-fluorobenzyl cyanide.

Caption: A plausible thermal decomposition pathway for 4-Bromo-2-fluorobenzyl cyanide.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal stability and decomposition of 4-Bromo-2-fluorobenzyl cyanide, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and a hyphenated mass spectrometry technique like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended. The following are generalized experimental protocols that can be adapted for this specific compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of 4-Bromo-2-fluorobenzyl cyanide.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated thermogravimetric analyzer |

| Sample Mass | 5-10 mg |

| Crucible | Alumina or platinum pan |

| Atmosphere | Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 600 °C |

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the energy changes (endothermic or exothermic) associated with phase transitions (e.g., melting) and decomposition.

Methodology:

| Parameter | Recommended Setting |

| Instrument | A calibrated differential scanning calorimeter |

| Sample Mass | 2-5 mg |

| Crucible | Hermetically sealed aluminum pan |

| Atmosphere | Inert (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min |

| Heating Rate | 10 °C/min |

| Temperature Range | Ambient to 400 °C |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the specific chemical compounds produced during the thermal decomposition of 4-Bromo-2-fluorobenzyl cyanide.

Methodology:

| Parameter | Recommended Setting |

| Pyrolyzer | A micro-furnace pyrolyzer coupled to a GC-MS system |

| Pyrolysis Temperature | A range of temperatures, starting from the onset of decomposition identified by TGA (e.g., 300 °C, 400 °C, 500 °C) |

| GC Column | A non-polar or mid-polar capillary column suitable for separating aromatic compounds (e.g., DB-5ms) |

| GC Temperature Program | An initial hold at a low temperature (e.g., 40 °C) followed by a ramp to a high temperature (e.g., 300 °C) |

| MS Detector | Electron Ionization (EI) source operating at 70 eV |

| MS Scan Range | A mass-to-charge ratio (m/z) range of 35-550 amu |

Experimental Workflow

The following diagram outlines the logical workflow for a comprehensive thermal analysis of 4-Bromo-2-fluorobenzyl cyanide.

Caption: A logical workflow for the comprehensive thermal analysis of 4-Bromo-2-fluorobenzyl cyanide.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of 4-Bromo-2-fluorobenzyl cyanide based on available data and predictive analysis of related compounds. While the compound exhibits good thermal stability up to 200 °C, its decomposition at higher temperatures necessitates careful handling and consideration in experimental design. For a complete and precise understanding, it is highly recommended that dedicated thermal analysis studies, following the protocols outlined herein, be conducted. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.

The Vanguard of Discovery: A Technical Guide to Emerging Research Applications in Medicinal Chemistry

Introduction

The landscape of medicinal chemistry is in a perpetual state of dynamic evolution, driven by a deeper understanding of biological processes and the advent of groundbreaking technologies. This technical guide serves as an in-depth exploration of the core research applications that are currently shaping the future of drug discovery and development. From the paradigm-shifting approach of targeted protein degradation to the transformative power of artificial intelligence and the precision of novel drug delivery systems, we delve into the methodologies and quantitative data that are critical for researchers, scientists, and drug development professionals. This document provides not only a summary of these cutting-edge fields but also detailed experimental protocols and visual workflows to facilitate their practical application.

Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional inhibition by coopting the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] This approach offers the potential to target proteins that have been historically considered "undruggable." The most prominent examples of TPD are Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker to connect the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[3]

Quantitative Data Presentation

The efficacy of PROTACs is primarily evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the in vitro degradation activity of representative pomalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase, against various protein targets.

| PROTAC Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >95 | Arvinas |

| ARV-471 | Estrogen Receptor α (ERα) | MCF7 | ~5 | >90 | Arvinas |

| dBET1 | BRD4 | HeLa | 8 | >95 | Ciulli Lab |

| MZ1 | BRD4 | HeLa | 25 | ~90 | Ciulli Lab |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

This protocol describes a general method for the synthesis of a PROTAC using a Bis-PEG7-acid linker, involving a two-step sequential amide coupling.[4]

Materials and Reagents:

-

Bis-PEG7-acid linker

-

Amine-functionalized warhead (POI ligand)

-

Amine-functionalized E3 ligase ligand (e.g., pomalidomide)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

LC-MS system

-

Preparative HPLC system

-

NMR spectrometer

Procedure:

-

Step 1: Coupling of Warhead to Linker

-

In a round-bottom flask under a nitrogen atmosphere, dissolve the Bis-PEG7-acid (1.2 equivalents) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature for activation.

-

Add the amine-functionalized warhead (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring progress by LC-MS.

-

Upon completion, purify the Warhead-PEG7-COOH intermediate by preparative HPLC.

-

-

Step 2: Coupling of E3 Ligase Ligand to Intermediate

-

In a separate round-bottom flask under a nitrogen atmosphere, dissolve the purified Warhead-PEG7-COOH intermediate (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.

-

Add the amine-functionalized E3 ligase ligand (1.1 equivalents).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR.[4]

-

Western blotting is a fundamental technique to visualize and quantify the reduction of a target protein following PROTAC treatment.[5][6]

Materials and Reagents:

-

Cultured cells

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and allow them to adhere.

-

Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples.

-

Add Laemmli buffer and boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer and Immunodetection:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

It is crucial to assess whether the observed protein degradation is not a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[7][8]

Materials and Reagents:

-

Cultured cells in 96-well plates

-

PROTAC compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

96-well plate reader

Procedure:

-

Cell Treatment:

-

Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for the desired duration.

-

-

MTT Incubation:

-

Add 10 µl of MTT solution to each well to a final concentration of 0.45 mg/ml.

-

Incubate for 1 to 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Mandatory Visualization

Caption: PROTAC-mediated protein degradation pathway.

Artificial Intelligence in Drug Discovery

Quantitative Data Presentation

The performance of AI/ML models in drug discovery is often evaluated using various statistical metrics. The following table provides a hypothetical comparison of different machine learning models for predicting a specific biological activity.

| Model | Accuracy (%) | Precision | Recall | F1-Score | Reference |

| Random Forest | 85.2 | 0.87 | 0.82 | 0.84 | Hypothetical |

| Support Vector Machine | 82.5 | 0.84 | 0.79 | 0.81 | Hypothetical |

| Deep Neural Network | 90.1 | 0.92 | 0.88 | 0.90 | Hypothetical |

Experimental Protocols

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.[20][21][22][23]

Procedure:

-

Data Collection and Curation:

-

Compile a dataset of chemical structures with their corresponding biological activity data (e.g., IC50 values).

-

Curate the data by removing duplicates, correcting structural errors, and standardizing chemical representations.

-

-

Descriptor Calculation:

-

Calculate a diverse set of molecular descriptors that capture the physicochemical, topological, and electronic properties of the compounds.

-

-

Data Splitting:

-

Split the dataset into a training set (for model building) and a test set (for model validation), typically using an 80/20 or 70/30 ratio.

-

-

Model Building:

-

Use the training set to build a predictive model using various machine learning algorithms such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), Random Forest, or Support Vector Machines.

-

-

Model Validation:

-

Internal Validation: Use techniques like cross-validation (e.g., leave-one-out or k-fold) on the training set to assess the model's robustness.

-

External Validation: Evaluate the model's predictive performance on the independent test set.

-

Y-Randomization: Randomly shuffle the activity values and rebuild the model multiple times to ensure the original model's performance is not due to chance correlations.

-

-

Applicability Domain Definition:

-

Define the chemical space where the model can make reliable predictions.

-

Mandatory Visualization

Novel Drug Delivery Systems

Novel drug delivery systems (DDS) are designed to enhance the therapeutic efficacy and safety of drugs by controlling their release rate, duration, and targeting to specific sites in the body. Nanotechnology-based DDS, such as lipid nanoparticles (LNPs), have gained significant attention for their ability to encapsulate both small molecules and biologics, improving their solubility, stability, and pharmacokinetic profiles.[24][25][26][27][28]

Quantitative Data Presentation

The physical characteristics of nanoparticles are critical for their in vivo performance. The following table presents typical characterization data for a lipid nanoparticle formulation.

| Parameter | Value | Standard Deviation |

| Particle Size (Z-average, d.nm) | 105.2 | ± 2.1 |

| Polydispersity Index (PDI) | 0.12 | ± 0.03 |

| Zeta Potential (mV) | -15.8 | ± 1.5 |

| Encapsulation Efficiency (%) | 92.5 | ± 3.7 |

Experimental Protocols

Microfluidic mixing provides a reproducible method for the synthesis of LNPs with controlled size and polydispersity.[24]

Materials and Reagents:

-

Ionizable lipid (e.g., DODAP)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

PEG-lipid

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Drug cargo (e.g., siRNA, mRNA, or small molecule)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Lipid Mixture Preparation:

-

Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

-

-

Aqueous Phase Preparation:

-

Dissolve the drug cargo in the aqueous buffer.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution and the aqueous drug solution into separate syringes.

-

Set the desired flow rates on the syringe pumps (a typical flow rate ratio is 3:1 aqueous to ethanol).

-

Pump the two solutions through the microfluidic mixing device to induce nanoparticle self-assembly.

-

-

Purification and Concentration:

-

Dialyze the resulting nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated drug.

-

Concentrate the LNP suspension using centrifugal filter units if necessary.

-

This assay evaluates the rate at which the encapsulated drug is released from the nanoparticles over time.[14][29][30][31][32]

Materials and Reagents:

-

Drug-loaded nanoparticle suspension

-

Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

-

Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

-

Shaking incubator or water bath

-

Analytical method for drug quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

-

Assay Setup:

-

Place a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.

-

Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium.

-

-

Incubation:

-

Incubate the setup at 37°C with constant gentle agitation.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

-

-

Drug Quantification:

-

Analyze the drug concentration in the collected samples using a validated analytical method.

-

-

Data Analysis:

-

Calculate the cumulative percentage of drug released at each time point.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

-

Mandatory Visualization

Caption: Experimental workflow for LNP synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. A cellular viability assay to monitor drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A smarter way to streamline drug discovery | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 10. mlforsystems.org [mlforsystems.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Computational Landscape in Drug Discovery: From AI/ML Models to Translational Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. roche.com [roche.com]

- 17. Automating Drug Discovery With Machine Learning | Technology Networks [technologynetworks.com]

- 18. researchgate.net [researchgate.net]

- 19. intuitionlabs.ai [intuitionlabs.ai]

- 20. researchgate.net [researchgate.net]

- 21. elearning.uniroma1.it [elearning.uniroma1.it]

- 22. Best Practices for QSAR Model Development, Validation, and Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. neovarsity.org [neovarsity.org]

- 24. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. japsonline.com [japsonline.com]

- 27. liposomes.ca [liposomes.ca]

- 28. Synthesis and Potential Applications of Lipid Nanoparticles in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ijarsct.co.in [ijarsct.co.in]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. scispace.com [scispace.com]

An In-depth Technical Guide to the Initial Synthesis Routes for 4-Bromo-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis routes for 4-bromo-2-fluorobenzyl cyanide, a key intermediate in the development of various pharmaceutical compounds. This document outlines the most viable and well-documented synthetic pathways, complete with detailed experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic chemistry endeavors.

Introduction

4-Bromo-2-fluorobenzyl cyanide, with the chemical formula C₈H₅BrFN, is a substituted aromatic nitrile of significant interest in medicinal chemistry.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a cyanomethyl group on the benzene ring, makes it a valuable building block for the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis is crucial for ensuring a reliable and efficient supply chain for research and development. This guide focuses on the most practical and widely reported methods for its preparation.

Primary Synthesis Route: Two-Step Synthesis from 4-Bromo-2-fluorotoluene

The most established and efficient synthesis of 4-bromo-2-fluorobenzyl cyanide proceeds via a two-step reaction sequence starting from 4-bromo-2-fluorotoluene. This pathway involves a free-radical benzylic bromination followed by a nucleophilic cyanide substitution.

Pathway Overview

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis route.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Benzylic Bromination | 4-Bromo-2-fluorotoluene | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | 100 (Reflux) | 13 | 89 |

| 2. Cyanation | 4-Bromo-2-fluorobenzyl bromide | Sodium Cyanide (NaCN) | Dimethyl Sulfoxide (DMSO) | 90 | - | 50 |

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

This procedure details the benzylic bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide as the bromine source and azobisisobutyronitrile as a radical initiator.[2]

Materials:

-

4-Bromo-2-fluorotoluene (1 g, 5.04 mmol)

-

N-Bromosuccinimide (NBS) (1.07 g, 6.05 mmol)

-

Azobisisobutyronitrile (AIBN) (83 mg, 0.50 mmol)

-

Carbon tetrachloride (CCl₄) (10 mL)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-bromosuccinimide (1.07 g) and azobisisobutyronitrile (83 mg) in carbon tetrachloride (10 mL).

-

Add 4-bromo-2-fluorotoluene (1 g) to the solution.

-

Heat the reaction mixture to reflux at 100°C and maintain for 13 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the resulting solid (succinimide) and collect the filtrate.

-

Wash the filtrate several times with water.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield 4-bromo-1-(bromomethyl)-2-fluorobenzene (4-bromo-2-fluorobenzyl bromide).

Expected Yield: Approximately 1.2 g (89%).[2]

Step 2: Synthesis of 4-Bromo-2-fluorobenzyl cyanide

This protocol describes the nucleophilic substitution of the benzylic bromide with a cyanide ion to form the final product.[3]

Materials:

-

4-Bromo-2-fluorobenzyl bromide (1.0 equivalent, 6.09 mmol)

-

Sodium Cyanide (NaCN) (2.0 equivalents)

-

Dimethyl Sulfoxide (DMSO) (6 mL)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel, heat a solution of sodium cyanide (2.0 equivalents) in dimethyl sulfoxide (6 mL) to 90°C in an oil bath.

-

Remove the oil bath and slowly add 4-bromo-2-fluorobenzyl bromide (1.0 equivalent).

-

Monitor the temperature of the exothermic reaction. Once the mixture cools to 50°C, add water (120 mL).

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate (9:1) eluent to obtain 2-(4-bromo-2-fluorophenyl)acetonitrile (4-bromo-2-fluorobenzyl cyanide) as a white solid.

Expected Yield: Approximately 50%.[3]

Alternative Synthesis Routes

While the two-step conversion from 4-bromo-2-fluorotoluene is the most direct and well-documented method, other synthetic strategies have been proposed. These are generally less detailed in the available literature for this specific compound but are based on established organic transformations.

Synthesis from 4-Bromo-2-fluorobenzaldehyde

This conceptual pathway involves the conversion of an aldehyde to a nitrile. This transformation can be achieved through various methods, typically involving the formation of an intermediate such as an oxime, followed by dehydration.

Multi-step Synthesis from p-Toluidine

A more complex, multi-step synthesis starting from p-toluidine has been outlined in patent literature. This route involves a series of classical aromatic transformations to construct the desired substitution pattern.

This pathway is considerably longer and likely to result in a lower overall yield compared to the primary route. Detailed experimental procedures for each step leading to the final product are not fully described in a single, consolidated source.

Conclusion

For the synthesis of 4-bromo-2-fluorobenzyl cyanide, the two-step route starting from 4-bromo-2-fluorotoluene is the most practical and well-supported in the scientific literature. It offers a straightforward approach with reasonable to good yields in both steps. While alternative routes exist conceptually, they lack the detailed experimental validation for this specific target molecule and are likely to be less efficient. Researchers and drug development professionals are advised to focus on the optimization of the primary two-step pathway for a reliable and scalable synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Bromo-2-fluorobenzyl Cyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitrile group in 4-Bromo-2-fluorobenzyl cyanide. This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents.[1] Understanding the transformations of the nitrile moiety is crucial for its effective utilization in the synthesis of complex molecules. This document details key reactions, including hydrolysis, reduction, and addition of organometallic reagents, providing experimental protocols and available quantitative data to support further research and development.

Core Reactivity of the Nitrile Group

The nitrile group (—C≡N) is a versatile functional group characterized by a carbon-nitrogen triple bond. The electronegativity of the nitrogen atom polarizes the triple bond, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the nitrile group in 4-Bromo-2-fluorobenzyl cyanide is influenced by the presence of the electron-withdrawing fluorine and bromine atoms on the benzene ring, which can affect the electron density of the entire molecule.[2]

Key reactions involving the nitrile group of 4-Bromo-2-fluorobenzyl cyanide include:

-

Hydrolysis: Conversion to a carboxylic acid or an amide.[1]

-

Reduction: Transformation into a primary amine.[1]

-

Addition Reactions: Reaction with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Quantitative Data on Nitrile Group Transformations

While specific quantitative data for the reactions of 4-Bromo-2-fluorobenzyl cyanide is not extensively published, the following tables summarize typical yields for analogous reactions found in the literature for substituted benzyl cyanides. This data can serve as a benchmark for optimizing reactions with 4-Bromo-2-fluorobenzyl cyanide.

Table 1: Hydrolysis of Substituted Benzyl Cyanides to Phenylacetic Acids

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Benzyl cyanide | 70% H₂SO₄, heat | Phenylacetic acid | Not specified | [3] |

| 4-Bromobenzyl cyanide | H₂SO₄, H₂O, heat | 4-Bromophenylacetic acid | High | General knowledge |

| 2-fluoro-4-bromotoluene | AIBN, Co(OAc)₂, NaBr, O₂, HOAc, 130°C | 4-Bromo-2-fluorobenzoic acid | 88% | [4] |

Table 2: Reduction of Substituted Nitriles to Primary Amines

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Nitriles (general) | LiAlH₄, followed by H₂O workup | Primary amines | High | |

| Benzyl cyanide | H₂, Raney Nickel | Phenethylamine | High | |

| 4-Bromo-2-fluorotoluene | 1. NBS, AIBN, CCl₄, reflux; 2. NaCN | 4-Bromo-2-fluorobenzyl cyanide | >98% (for bromination) | [2] |

Experimental Protocols

The following are detailed experimental protocols for key transformations of the nitrile group in 4-Bromo-2-fluorobenzyl cyanide. These protocols are based on established methods for similar compounds and should be adapted and optimized for the specific substrate.

Hydrolysis of 4-Bromo-2-fluorobenzyl Cyanide to 4-Bromo-2-fluorophenylacetic Acid

This protocol describes the acid-catalyzed hydrolysis of the nitrile to the corresponding carboxylic acid.

Materials:

-

4-Bromo-2-fluorobenzyl cyanide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water (H₂O)

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 4-Bromo-2-fluorobenzyl cyanide (1 equivalent).

-

Slowly and cautiously add a 70% (v/v) solution of sulfuric acid in water.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid (HCl) until a precipitate is formed.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-2-fluorophenylacetic acid.

Reduction of 4-Bromo-2-fluorobenzyl Cyanide to 2-(4-Bromo-2-fluorophenyl)ethan-1-amine

This protocol details the reduction of the nitrile to a primary amine using lithium aluminum hydride (LAH), a powerful reducing agent.

Materials:

-

4-Bromo-2-fluorobenzyl cyanide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water (H₂O)

-

15% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a dry three-necked round-bottom flask under an inert atmosphere.

-

Add a suspension of LiAlH₄ (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF to the flask.

-

Dissolve 4-Bromo-2-fluorobenzyl cyanide (1 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with diethyl ether or THF.

-

Combine the filtrate and washings, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Bromo-2-fluorophenyl)ethan-1-amine.

-

Purify the product by distillation or column chromatography if necessary.

Addition of a Grignard Reagent to 4-Bromo-2-fluorobenzyl Cyanide

This protocol describes the reaction of the nitrile with a Grignard reagent to form a ketone after acidic workup.

Materials:

-

4-Bromo-2-fluorobenzyl cyanide

-

Magnesium (Mg) turnings

-

An alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

-

Anhydrous diethyl ether or THF

-

Dilute aqueous acid (e.g., 1 M HCl or H₂SO₄)

-

Standard glassware for Grignard reaction setup under inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a dry flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with the alkyl or aryl halide in anhydrous diethyl ether or THF.

-

Reaction with Nitrile: To the freshly prepared Grignard reagent, add a solution of 4-Bromo-2-fluorobenzyl cyanide (1 equivalent) in anhydrous diethyl ether or THF dropwise at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a dilute aqueous acid solution to hydrolyze the intermediate imine.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways of the nitrile group in 4-Bromo-2-fluorobenzyl cyanide.

Caption: Hydrolysis of 4-Bromo-2-fluorobenzyl cyanide.

Caption: Reduction of 4-Bromo-2-fluorobenzyl cyanide.

Caption: Grignard reaction with 4-Bromo-2-fluorobenzyl cyanide.

Conclusion